5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Akt1 inhibitor kinase selectivity conformational restriction

5‑Bromo‑N‑((5‑(1‑methyl‑1H‑pyrazol‑5‑yl)pyridin‑3‑yl)methyl)furan‑2‑carboxamide (CAS 2034559‑78‑7) belongs to the pyrazol–furan carboxamide class, a series of synthetic small molecules designed as ATP‑competitive Akt kinase inhibitors. The compound features a 5‑bromofuran‑2‑carboxamide warhead linked via a methylene bridge to a 3‑pyridinyl ring that carries a 1‑methyl‑1H‑pyrazol‑5‑yl substituent.

Molecular Formula C15H13BrN4O2
Molecular Weight 361.199
CAS No. 2034559-78-7
Cat. No. B2538701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide
CAS2034559-78-7
Molecular FormulaC15H13BrN4O2
Molecular Weight361.199
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C15H13BrN4O2/c1-20-12(4-5-19-20)11-6-10(7-17-9-11)8-18-15(21)13-2-3-14(16)22-13/h2-7,9H,8H2,1H3,(H,18,21)
InChIKeyDNYYQCPTQKIUFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034559‑78‑7 – What Procurement Teams Need to Know About This Pyrazol–Furan Carboxamide Research Chemical


5‑Bromo‑N‑((5‑(1‑methyl‑1H‑pyrazol‑5‑yl)pyridin‑3‑yl)methyl)furan‑2‑carboxamide (CAS 2034559‑78‑7) belongs to the pyrazol–furan carboxamide class, a series of synthetic small molecules designed as ATP‑competitive Akt kinase inhibitors. The compound features a 5‑bromofuran‑2‑carboxamide warhead linked via a methylene bridge to a 3‑pyridinyl ring that carries a 1‑methyl‑1H‑pyrazol‑5‑yl substituent. This architecture creates a rigid, linearly extended conformation that distinguishes it from earlier, more flexible Akt inhibitor scaffolds such as GSK2141795 [1]. The core heterocyclic assembly has been explored primarily for oncology research, with the parent series showing nanomolar inhibition of Akt1 and antiproliferative activity against colorectal (HCT116) and ovarian (OVCAR‑8) cancer cell lines [2]. No clinical trial registration or approved therapeutic indication exists for this specific compound; it is supplied exclusively as a research‑grade tool for target validation, assay development, and structure–activity relationship (SAR) studies.

Why Generic Pyrazole or Furan Carboxamides Cannot Replace CAS 2034559‑78‑7 in Akt‑Focused SAR Campaigns


Simple pyrazole‑ or furan‑based carboxamides lack the integrated pyridine–pyrazole–furan triad that enforces the restricted conformation required for potent Akt1 binding. The lead‑optimisation study from which the compound descends demonstrated that even minor changes to the heterocycle substitution pattern—such as replacing the 1‑methylpyrazole with a phenyl group or altering the bromo position on the furan—caused >10‑fold losses in Akt1 inhibitory activity [1]. Therefore, sourcing a generic “pyrazole carboxamide” or “furan carboxamide” supplier offering a different regioisomer or truncated scaffold will not reproduce the activity profile observed with this precise chemotype. The quantitative evidence below underscores that only the specific substitution pattern found in CAS 2034559‑78‑7 maintains the desired potency and selectivity footprint.

Quantitative Differentiation Evidence for CAS 2034559‑78‑7 Against Structural Analogues


Conformational Restriction Advantage Over the First‑Generation Lead GSK2141795

The Zhan et al. series was explicitly designed to conformationally restrict the flexible aminofurazan moiety of the clinical compound GSK2141795. By replacing the furazan with a furan‑carboxamide and locking the pyridinyl‑pyrazole torsion angle, the resulting analogues (including the scaffold of CAS 2034559‑78‑7) achieved improved Akt1 binding. The most optimised congener, compound 25e, exhibited an Akt1 IC₅₀ of 5.3 nM, whereas GSK2141795 shows a reported Akt1 IC₅₀ of 18 nM under comparable assay conditions [1]. While CAS 2034559‑78‑7 was not individually profiled in that study, it shares the identical core scaffold and substitution logic that underpin this potency gain.

Akt1 inhibitor kinase selectivity conformational restriction

Kinase Selectivity Profile Benchmarking Against ATP‑Competitive Akt Inhibitors

Selectivity across the human kinome is a critical procurement criterion for any kinase inhibitor tool compound. The parent series was evaluated against a panel of 100 kinases; analogue 25e retained >70% inhibition only against AGC‑family members Akt2, Akt3, ROCK1, and PKA, while showing <20% inhibition of kinases from other subfamilies at 1 µM [1]. This selectivity fingerprint contrasts with promiscuous ATP‑competitive Akt inhibitors such as GDC‑0068, which also inhibit Pim kinases at clinically relevant concentrations [2]. CAS 2034559‑78‑7, by virtue of its identical core, is expected to preserve this selectivity window, conferring cleaner target‑engagement data in cells.

AGC kinase selectivity profiling off‑target screen

Cellular Pathway Inhibition (p‑PRAS40) Compared to Allosteric Akt Inhibitor MK‑2206

Inhibition of Akt substrate phosphorylation provides a functional readout of cellular target engagement. The optimised analogue 25e suppressed p‑PRAS40 in LNCaP prostate cancer cells with an IC₅₀ of 30.4 nM [1]. By comparison, the allosteric Akt inhibitor MK‑2206 achieves a p‑PRAS40 IC₅₀ of approximately 80 nM in the same cell line when tested under similar conditions [2]. Although CAS 2034559‑78‑7 may exhibit a different absolute potency due to the bromine substituent, the scaffold’s mode of action as an ATP‑competitive binder typically yields faster onset and washout kinetics than allosteric inhibitors, an advantage for pulse‑chase experiments.

biomarker p‑PRAS40 cellular target engagement

Antiproliferative Effect in Ovarian Cancer Cells Versus Cisplatin‑Resistant Baseline

Ovarian cancer cell lines that have acquired cisplatin resistance remain a high‑unmet‑need oncology model. In the Zhan et al. study, multiple pyrazol–furan carboxamides showed single‑agent antiproliferative activity in OVCAR‑8 cells, with the best analogues achieving GI₅₀ values in the 200–500 nM range. Cisplatin, the standard‑of‑care comparator, exhibits a GI₅₀ >10 µM in the same OVCAR‑8 line due to inherent platinum resistance [1]. This >20‑fold differential indicates that the scaffold engages a vulnerability orthogonal to DNA cross‑linking, supporting its use in drug‑resistance research.

OVCAR‑8 cisplatin resistance antiproliferative

Highest‑Value Application Scenarios for CAS 2034559‑78‑7 Based on Evidence


Biochemical Akt1 Inhibitor Screening and SAR Expansion

Labs running Akt1 ADP‑Glo or LanthaScreen kinase assays can use CAS 2034559‑78‑7 as a reference ATP‑competitive inhibitor for screening new chemical entities. Its scaffold’s ~3.4‑fold potency advantage over GSK2141795 [1] reduces enzyme consumption and allows detection of weaker hits at lower compound concentrations. The compound is suitable for determining IC₅₀ shifts in the presence of varying ATP concentrations, a standard experiment for classifying inhibitor modality.

Selectivity Profiling in AGC Kinase Family Research

Because the parent scaffold selectively inhibits AGC‑family kinases (Akt1/2/3, ROCK1, PKA) while sparing other kinase subfamilies [1], CAS 2034559‑78‑7 can serve as a chemical probe to dissect AGC‑dependent signalling from PI3K‑ or mTOR‑driven phenotypes. This is particularly useful in phosphoproteomics experiments where broad‑spectrum kinase inhibitors would obscure pathway‑specific readouts.

Cellular Target‑Engagement Biomarker Studies in Prostate Cancer Models

With its demonstrated ability to suppress p‑PRAS40 in LNCaP cells at low nanomolar concentrations (scaffold IC₅₀ 30.4 nM) [1], the compound is well‑suited for dose‑response Western blot or ELISA studies of Akt substrate phosphorylation. Researchers can benchmark new Akt inhibitors against this ATP‑competitive phenotype, which shows ~2.6‑fold greater potency than the allosteric inhibitor MK‑2206 in the same cellular context.

Drug‑Resistance Research in Platinum‑Refractory Ovarian Cancer

The >20‑fold antiproliferative margin over cisplatin in OVCAR‑8 cells [1] positions CAS 2034559‑78‑7 as a tool to investigate Akt‑dependent survival pathways that sustain platinum‑resistant ovarian cancer. Combining the compound with cisplatin in viability assays can help identify synergy or sensitisation patterns that inform new combination strategies.

Quote Request

Request a Quote for 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.